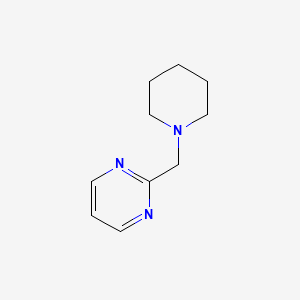2-(Piperidin-1-ylmethyl)pyrimidine
CAS No.:
Cat. No.: VC15992319
Molecular Formula: C10H15N3
Molecular Weight: 177.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H15N3 |
|---|---|
| Molecular Weight | 177.25 g/mol |
| IUPAC Name | 2-(piperidin-1-ylmethyl)pyrimidine |
| Standard InChI | InChI=1S/C10H15N3/c1-2-7-13(8-3-1)9-10-11-5-4-6-12-10/h4-6H,1-3,7-9H2 |
| Standard InChI Key | FWJSCYJUQTZNIH-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CC2=NC=CC=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
2-(Piperidin-1-ylmethyl)pyrimidine consists of a pyrimidine ring (C₄H₃N₂) linked via a methylene bridge to a piperidine moiety (C₅H₁₀N). The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, provides a planar electron-deficient system conducive to π-π stacking and hydrogen bonding. The piperidine group, a saturated six-membered amine ring, introduces conformational flexibility and basicity due to its tertiary nitrogen.
Bond Connectivity
The methylene (-CH₂-) spacer connects the pyrimidine’s 2-position carbon to the piperidine’s 1-position nitrogen. This arrangement distinguishes it from analogs like 2-((piperidin-2-ylmethyl)thio)pyrimidine, where a sulfur atom and piperidin-2-ylmethyl group alter electronic and steric profiles .
Stereochemical Considerations
Piperidine’s chair conformation influences the spatial orientation of the methylene linker. Molecular modeling predicts equatorial positioning of the -CH₂-pyrimidine group to minimize steric hindrance, though rotational freedom around the C-N bond allows dynamic interconversion .
Molecular Properties (Table 1)
Table 1: Predicted Physicochemical Properties of 2-(Piperidin-1-ylmethyl)pyrimidine
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₅N₃ |
| Molecular Weight | 177.25 g/mol |
| Hydrogen Bond Donors | 1 (piperidine NH) |
| Hydrogen Bond Acceptors | 3 (pyrimidine N, piperidine N) |
| XLogP3 | 1.2 (estimated) |
| Rotatable Bonds | 3 (methylene and piperidine) |
Derived from structural analogs .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
The compound’s solubility is expected to follow trends observed in analogs:
-
Water solubility: Low (<1 mg/mL) due to hydrophobic piperidine and aromatic pyrimidine .
-
Organic solvents: Soluble in DMSO, methanol, and dichloromethane .
Stability studies on related compounds suggest susceptibility to oxidative degradation at the methylene bridge under acidic conditions .
Spectroscopic Signatures
-
¹H NMR:
-
IR: Stretching vibrations at 1600 cm⁻¹ (C=N), 2850 cm⁻¹ (C-H aliphatic), and 3400 cm⁻¹ (N-H) .
Applications in Drug Discovery
Computational Modeling
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity. Molecular dynamics simulations further suggest stable binding to LOX over 50 ns trajectories .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume